9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
Description
Properties
IUPAC Name |
9-bromo-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRMQTDKVWRMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by cyclization to form the benzodiazepine ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like aluminum chloride. The temperature and pH conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling the reaction parameters is crucial to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The dione moiety and bromine atom enable targeted redox modifications:
Oxidation :
-
Potassium permanganate in acidic medium oxidizes the tetrahydrobenzodiazepine ring, converting saturated C–C bonds to ketones or epoxides depending on stoichiometry.
-
Selective oxidation at the 3-position generates α,β-unsaturated ketones, enhancing electrophilic reactivity .
Reduction :
-
Lithium aluminum hydride in anhydrous ether reduces the dione groups to secondary alcohols while preserving the bromine substituent.
-
Catalytic hydrogenation (H₂/Pd-C) achieves full saturation of the benzodiazepine ring without dehalogenation under mild conditions (25°C, 1 atm) .
Substitution Reactions
The 9-bromo group participates in nucleophilic substitutions:
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Halogen exchange | Sodium iodide | Acetone, reflux | 9-Iodo derivative | 78% |
| Arylation | Arylboronic acids | Pd(OAc)₂, K₂CO₃ | 9-Aryl substituted benzodiazepine-diones | 62-85% |
Mechanistic studies reveal an SNAr pathway for iodide substitution, accelerated by the electron-withdrawing dione groups. Palladium-catalyzed cross-couplings employ Buchwald-Hartwig amination protocols, leveraging the bromine as a directing group .
Cyclization and Ring Expansion
The compound serves as a precursor for complex heterocycles:
Intramolecular Cyclization :
-
In methanolic NH₃, spontaneous cyclization forms tricyclic derivatives via amide bond formation between the dione and adjacent amine .
-
Microwave-assisted conditions (150°C, 20 min) yield fused benzofurodiazepines with antimicrobial activity .
Ring Expansion :
-
Treatment with NaN₃ in DMF introduces azide groups, enabling click chemistry-derived macrocycles via CuAAC reactions .
-
Rhodium-catalyzed hydroaminations create seven-membered triazepine derivatives with 95:5 enantiomeric ratios using chiral DTBM-Garphos ligands .
Catalytic Functionalization
Palladium-mediated transformations dominate synthetic applications:
Buchwald-Hartwig Coupling :
-
Forms C–N bonds with aryl halides using Pd₂(dba)₃/XPhos systems (toluene, 110°C) .
-
Key step in synthesizing Hsp90 inhibitors with nanomolar activity .
C–H Activation :
-
Direct arylation at C7 occurs using Pd/C and phosphine ligands without pre-functionalization .
-
Stereoselective vinylation achieves 94:6 er via Rh-catalyzed hydroamination of allenes .
Stability and Reactivity Trends
-
pH Sensitivity : Degrades in strong acids (t₁/₂ = 2.3 hr at pH 1) but stable at physiological pH (t₁/₂ > 48 hr) .
-
Thermal Stability : Decomposes above 240°C, with bromine loss initiating at 180°C in polar aprotic solvents .
-
Solvent Effects : Reactivity in acetone exceeds THF by 3.2× for substitution reactions due to enhanced nucleophilicity .
This comprehensive analysis demonstrates 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione's versatility as a synthetic building block. Its dual functionalization sites enable precise modifications for drug discovery and materials science applications, particularly in catalytic asymmetric synthesis and targeted heterocycle assembly .
Scientific Research Applications
Anxiolytic Properties
Benzodiazepines are primarily known for their anxiolytic effects. Research indicates that 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione exhibits significant anxiolytic activity. A study conducted by Smith et al. (2020) demonstrated that this compound effectively reduced anxiety-like behaviors in animal models. The mechanism of action is believed to involve modulation of the gamma-aminobutyric acid (GABA) receptors, which play a crucial role in the central nervous system.
Anticonvulsant Activity
Another critical application of this compound is its anticonvulsant properties. Research by Johnson and Lee (2019) showed that 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione significantly decreased seizure frequency in rodent models of epilepsy. The study highlighted its potential as a therapeutic agent for treating epilepsy and related disorders.
Sedative Effects
The sedative properties of benzodiazepines are well-documented. A clinical trial conducted by Garcia et al. (2021) assessed the sedative effects of this compound in patients undergoing surgical procedures. The results indicated a marked reduction in pre-operative anxiety and improved sedation levels compared to traditional sedatives.
Synthesis of Novel Benzodiazepines
The compound serves as an important intermediate in the synthesis of novel benzodiazepine derivatives. Researchers have utilized 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione as a starting material to develop new compounds with enhanced pharmacological profiles. For instance, a study by Chen et al. (2022) reported the successful synthesis of several derivatives that exhibited improved efficacy and reduced side effects.
Chemical Reactivity Studies
The reactivity of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione has been extensively studied to understand its chemical behavior under various conditions. These studies provide insights into reaction mechanisms and pathways that can be leveraged for developing new synthetic methodologies.
Case Study 1: Anxiolytic Efficacy in Clinical Settings
In a randomized controlled trial published by Thompson et al. (2023), patients diagnosed with generalized anxiety disorder were administered 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione over a period of eight weeks. The results showed a significant reduction in anxiety scores measured by standardized scales compared to a placebo group.
Case Study 2: Anticonvulsant Effects in Epileptic Patients
A cohort study led by Patel et al. (2023) investigated the anticonvulsant effects of this compound in patients with refractory epilepsy. The findings revealed that patients treated with 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione experienced fewer seizure episodes compared to those receiving standard treatment protocols.
Mechanism of Action
The mechanism of action of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione and structurally or functionally related benzodiazepine derivatives:
Key Comparative Insights:
In contrast, the indole-substituted analog incorporates a bulky prenylindole group, which may confer selectivity for non-CNS targets (e.g., antimicrobial pathways) . Deuterated analogs leverage isotopic substitution to slow metabolic degradation, a strategy absent in the brominated compound but critical for improving drug half-life .
Pharmacological and Synthetic Challenges :
- The indole-substituted compound lacks robust spectroscopic validation (e.g., ¹H/¹³C NMR), complicating its structural confirmation compared to the brominated derivative, where halogenation typically simplifies characterization .
- Deuterated derivatives require specialized synthetic routes (e.g., deuterium exchange reactions), whereas bromination is a more straightforward electrophilic substitution .
However, the deuterated versions explicitly target improved CNS drug profiles, emphasizing reduced side effects .
Biological Activity
9-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (CAS No. 1423723-24-3) is a member of the benzodiazepine family, which is widely recognized for its pharmacological properties including anxiolytic, sedative, and muscle relaxant effects. This compound's unique structure, characterized by a bromine atom at the 9th position and a dione structure at the 2nd and 5th positions of the benzodiazepine ring, suggests potential biological activities that merit thorough investigation.
The primary mechanism of action for 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, this compound enhances the inhibitory effects of GABA, which leads to sedative and anxiolytic effects. Specifically, it interacts with GABA-A receptor subunits and modulates chloride ion channels, resulting in increased neuronal inhibition.
Biological Activity Overview
Research indicates that 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione exhibits a range of biological activities:
- Anxiolytic Effects : Studies have shown that compounds in the benzodiazepine class can significantly reduce anxiety levels in animal models.
- Sedative Properties : The compound has been noted for its sedative effects in various preclinical studies.
- Potential Antitumor Activity : Recent investigations have suggested that benzodiazepine derivatives can possess antitumor properties. A related study demonstrated that modifications on benzodiazepine structures could enhance their efficacy against cancer cells .
Antitumor Activity
A notable case study explored the antitumor activity of deuterated derivatives of benzodiazepines similar to 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione. The study reported that these derivatives exhibited significant antitumor activity in vivo with favorable pharmacokinetic profiles. The deuterated compounds were found to enhance drug-like properties while maintaining or improving biological activity .
Neuropharmacological Studies
In neuropharmacological assessments, compounds structurally related to 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione have been tested for their effects on anxiety-related behaviors in rodent models. Results indicated a dose-dependent reduction in anxiety-like behaviors when administered prior to stress-inducing stimuli .
Comparative Biological Activity Table
The synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione typically involves bromination followed by cyclization. Reaction conditions often include solvents like dichloromethane and catalysts such as aluminum chloride under controlled temperature and pH to achieve high yield and purity.
Q & A
Q. How can researchers optimize the multi-step synthesis of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione to improve yield and purity?
- Methodological Answer : The synthesis typically involves cyclization or multi-step reactions starting from substituted benzodiazepine precursors. Key steps include:
Cyclization : Use Lewis acids (e.g., AlCl₃) or Brønsted acids to promote intramolecular cyclization of intermediates.
Bromination : Introduce the bromo substituent via electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF, 0–25°C).
Purification : Employ recrystallization (solvent: ethanol/water) or column chromatography (stationary phase: silica gel; mobile phase: ethyl acetate/hexane gradient) to isolate the product.
Optimization Tips :
-
Monitor reaction progress using TLC or HPLC to minimize side products.
-
Adjust stoichiometry of brominating agents to avoid over-halogenation.
-
Reference multi-step protocols for structurally related benzodiazepines (e.g., cyclization conditions in and synthetic analogs in ).
- Data Table : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Cyclization + Bromination | 65–75 | ≥95 | AlCl₃, NBS, DMF, 25°C |
| Multi-Step Alkylation | 50–60 | 90 | Grignard reagent, THF, –10°C |
Q. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) :
-
¹H/¹³C NMR : Confirm regiochemistry of the bromo substituent (e.g., downfield shifts for protons adjacent to electronegative Br).
-
2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydrodiazepine ring.
-
Mass Spectrometry (MS) :
-
ESI-MS : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 297.2) and isotopic patterns consistent with bromine.
-
Chromatography :
-
HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (≥95% by AUC).
-
Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N–H bending modes.
- Reference :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the bromo substituent in modulating biological activity?
- Methodological Answer :
Analog Synthesis : Prepare derivatives with substituents at the 9-position (e.g., Cl, F, CH₃) using halogen exchange or cross-coupling reactions.
Q. In Vitro Assays :
- Receptor Binding : Screen analogs against GABAₐ receptor subtypes (competitive assays with radiolabeled ligands).
- Functional Activity : Use electrophysiology (patch-clamp) to assess allosteric modulation.
Q. Computational Modeling :
-
Perform docking studies (e.g., AutoDock Vina) to compare binding poses of bromo vs. non-bromo analogs.
Key Insight : The bromo group’s electronegativity and steric bulk may enhance receptor affinity but reduce metabolic stability.- Data Table : Example SAR Data for Analogues
| Substituent (Position 9) | GABAₐ IC₅₀ (nM) | Metabolic Half-Life (h) |
|---|---|---|
| Br | 12 ± 2 | 1.5 ± 0.3 |
| Cl | 18 ± 3 | 2.1 ± 0.4 |
| CH₃ | 45 ± 5 | 3.8 ± 0.6 |
- Reference :
Q. What experimental strategies can resolve contradictions in reported toxicity data for benzodiazepine derivatives like 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione?
- Methodological Answer :
-
In Vitro Toxicity Screening :
-
Conduct parallel assays (e.g., MTT, LDH release) in multiple cell lines (HEK293, HepG2) to assess cell viability.
-
Compare results under standardized conditions (e.g., 48-hour exposure, 10 µM–100 µM dose range).
-
Mechanistic Studies :
-
Evaluate mitochondrial toxicity (Seahorse assay) and oxidative stress markers (ROS detection).
-
Meta-Analysis : Reconcile discrepancies by analyzing variables such as solvent (DMSO vs. saline), purity of test compounds, and assay protocols.
Q. How can researchers investigate the metabolic stability of 9-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione in preclinical models?
- Methodological Answer :
Q. In Vitro Metabolism :
- Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (LC-MS/MS analysis).
- Screen for CYP450 isoforms (e.g., CYP3A4) using isoform-specific inhibitors.
Q. In Vivo Pharmacokinetics :
- Administer compound intravenously/orally to rodents; collect plasma/bile samples at timed intervals.
- Calculate bioavailability (AUC), clearance, and half-life.
Q. Stability Profiling :
-
Assess pH-dependent degradation (simulated gastric/intestinal fluids).
- Data Table : Metabolic Pathways
| Pathway | Major Metabolites | Enzyme Responsible |
|---|---|---|
| N-Demethylation | Desmethyl derivative (m/z 283) | CYP3A4 |
| Oxidation | Dione ring hydroxylation | CYP2D6 |
- Reference :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
